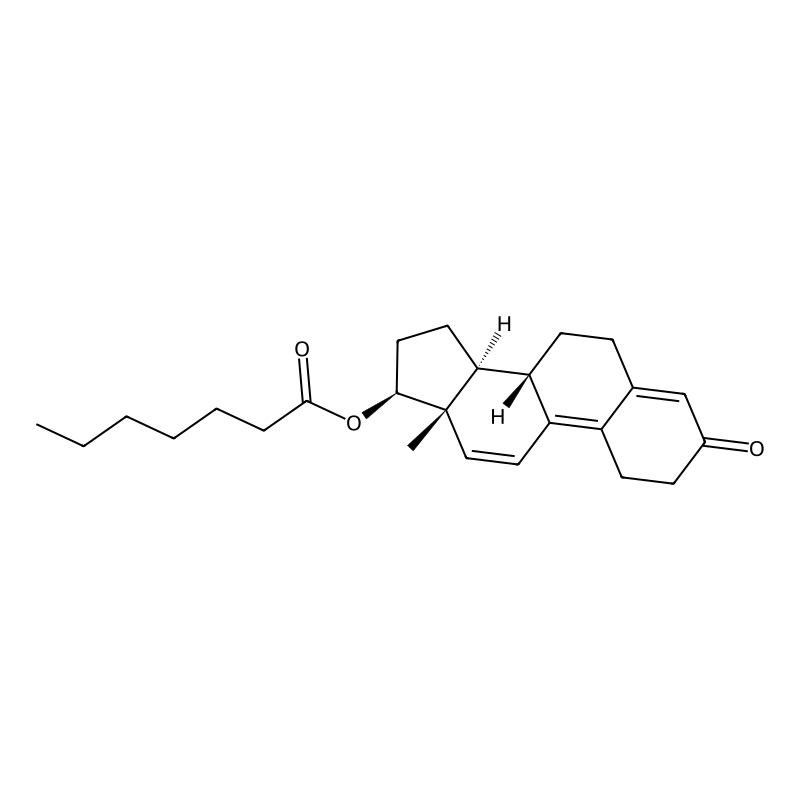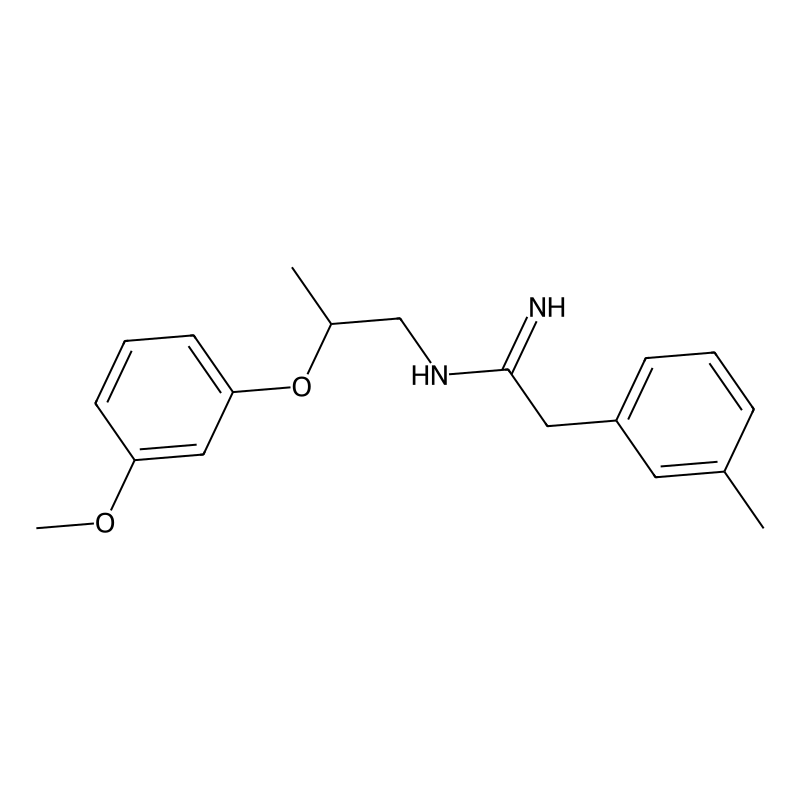D-xylulose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
D-Xylulose in Metabolic Pathways
D-Xylulose plays a crucial role in the pentose phosphate pathway (PPP), also known as the hexose monophosphate shunt. This pathway is essential for various cellular functions, including:
- Nucleotide synthesis: D-Xylulose provides precursors for the synthesis of nucleotides, essential components of DNA and RNA. Source: )
- Fatty acid synthesis: D-Xylulose serves as an intermediate in the non-carbohydrate pathway of fatty acid synthesis. Source: )
- Defense against oxidative stress: The PPP generates NADPH, a crucial antioxidant that helps protect cells from harmful free radicals. Source:
Researchers are actively investigating the PPP's role in various diseases, including cancer, diabetes, and neurodegenerative disorders. Understanding D-xylulose's function within the PPP could provide valuable insights into these complex conditions.
D-Xylulose as a Biochemical Building Block
D-Xylulose's structure makes it a valuable precursor for various other biochemicals with potential applications in different fields:
- L-Xylulose production: D-Xylulose can be converted into its L-enantiomer, L-xylulose, which is a rare sugar with potential applications as a sugar substitute and in the development of pharmaceutical compounds. Source: )
- Biofuel production: D-Xylulose can be used as a substrate for the production of biofuels, such as bioethanol. Research is ongoing to optimize and develop cost-effective methods for utilizing D-xylulose in biofuel production. Source:
D-xylulose is a ketopentose, a type of monosaccharide that contains five carbon atoms and includes a ketone functional group. Its chemical formula is with a molecular weight of approximately 150.13 g/mol. D-xylulose exists in two enantiomeric forms: D-xylulose and L-xylulose, with the former being the biologically active form. This compound is also known as D-threo-2-pentulose and plays a critical role in various metabolic pathways, particularly in carbohydrate metabolism.
- Isomerization: D-xylulose can be interconverted with D-xylose through the action of xylose isomerase, an enzyme that facilitates the conversion of aldoses to ketoses.
- Dehydration: Under acidic conditions, D-xylulose can undergo dehydration to form furfural, a valuable platform chemical used in the production of biofuels and other chemicals. The reaction mechanism involves the formation of intermediate carbocations followed by elimination of water .
- Phosphate Ester Formation: D-xylulose can react with phosphate groups to form D-xylulose 5-phosphate, which is crucial in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis that generates NADPH and pentoses .
D-xylulose is involved in several biological processes:
- Metabolism: It plays a role in the pentose phosphate pathway, which is essential for cellular metabolism and biosynthesis. This pathway helps produce ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis.
- Health Implications: Deficiencies in enzymes that metabolize D-xylulose can lead to conditions such as pentosuria, where L-xylulose accumulates in urine due to an inability to convert it effectively .
D-xylulose can be synthesized through various methods:
- Enzymatic Conversion: The conversion of D-xylose to D-xylulose can be achieved using xylose isomerase from microbial sources such as Streptomyces rubiginosus .
- Chemical Synthesis: Traditional organic synthesis methods, including the Wittig reaction and asymmetric dihydroxylation, have been employed to synthesize D-xylulose from simpler carbohydrate precursors .
- Microbial Fermentation: Certain bacteria can produce D-xylulose from xylose through fermentation processes, which are often more sustainable than chemical synthesis.
D-xylulose has several important applications:
- Food Industry: It is used as a sweetener due to its low caloric content compared to glucose and sucrose.
- Pharmaceuticals: Research into its role in metabolic pathways may lead to therapeutic applications, especially concerning metabolic disorders.
- Biotechnology: It serves as a substrate for microbial fermentation processes aimed at producing biofuels and biochemicals.
Research has indicated that D-xylulose interacts with various enzymes involved in carbohydrate metabolism:
- Xylose Isomerase: This enzyme catalyzes the interconversion between D-xylose and D-xylulose, influencing metabolic fluxes in organisms that utilize these sugars .
- Phosphorylation Reactions: D-xylulose 5-phosphate interacts with other metabolites within the pentose phosphate pathway, indicating its central role in cellular metabolism .
D-xylulose shares structural similarities with other pentoses and hexoses. Here are some comparable compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| D-Ribose | Pentose | Key component of RNA; involved in ATP synthesis |
| L-Xylulose | Pentose | Enantiomer of D-xylulose; less biologically active |
| D-Fructose | Hexose | Ketose sugar; major energy source found in fruits |
| D-Glucose | Hexose | Most common sugar; primary energy source for cells |
Uniqueness of D-Xylulose
D-xylulose's uniqueness lies in its specific role within the pentose phosphate pathway and its ability to interconvert with other sugars via enzymatic reactions. Its distinct ketone functional group differentiates it from other sugars, impacting its reactivity and biological function.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
YSC9WAF8X1
Other CAS
551-84-8








